![molecular formula C8H7BrN2O B14042964 (3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B14042964.png)
(3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol is a heterocyclic compound that features a bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring and a hydroxymethyl group at the 7-position. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol typically involves the cyclization of 2-aminopyridine with an α-bromoketone, followed by bromination and subsequent functionalization to introduce the hydroxymethyl group. One common method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidant in ethyl acetate, which promotes the cyclization and bromination in a one-pot tandem reaction . The reaction conditions are generally mild and do not require a base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
(3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidants: TBHP, hydrogen peroxide, or other oxidizing agents for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of (3-substituted-imidazo[1,2-a]pyridin-7-yl)methanol derivatives, while oxidation and reduction reactions can modify the hydroxymethyl group to other functional groups.
科学的研究の応用
(3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the biological activities of imidazo[1,2-a]pyridine derivatives, including their interactions with enzymes and receptors.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: The compound can be employed in chemical biology to probe biological pathways and mechanisms.
作用機序
The mechanism of action of (3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol depends on its specific biological target. Generally, the compound may interact with enzymes or receptors, modulating their activity. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine and hydroxymethyl substituents.
3-Substituted Imidazo[1,2-a]pyridines: Compounds with various substituents at the 3-position instead of bromine.
7-Substituted Imidazo[1,2-a]pyridines: Compounds with different functional groups at the 7-position.
Uniqueness
(3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol is unique due to the presence of both the bromine atom and the hydroxymethyl group, which can significantly influence its chemical reactivity and biological activity
特性
分子式 |
C8H7BrN2O |
|---|---|
分子量 |
227.06 g/mol |
IUPAC名 |
(3-bromoimidazo[1,2-a]pyridin-7-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-7-4-10-8-3-6(5-12)1-2-11(7)8/h1-4,12H,5H2 |
InChIキー |
AKLFJBVLVPKAPO-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=NC=C2Br)C=C1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





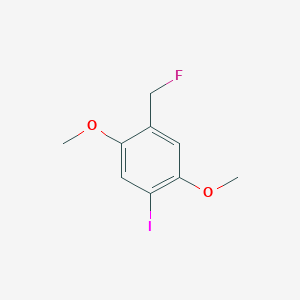
![[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethoxy-hydroxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B14042918.png)
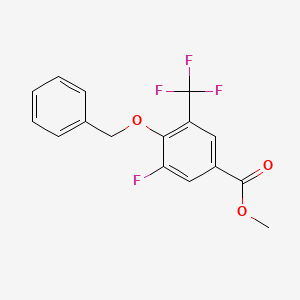
![bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine](/img/structure/B14042931.png)
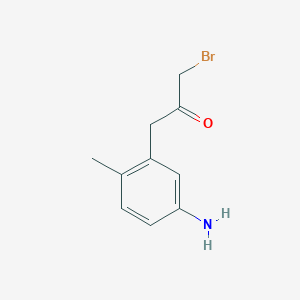

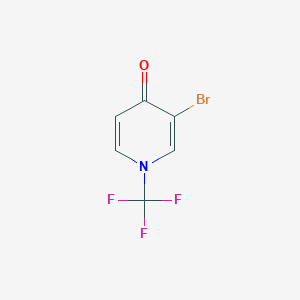
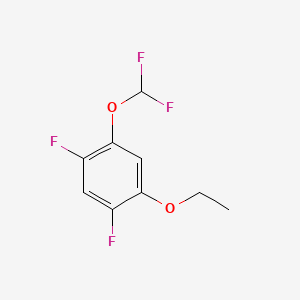

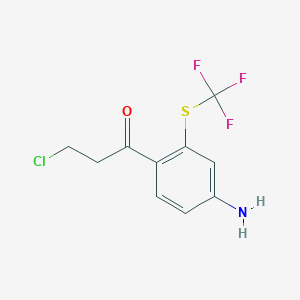
![Tert-butyl 16-benzyl-9,12-dioxa-2,16-diazatrispiro[3.0.2.4(8).2(5).3(4)]heptadecane-2-carboxylate](/img/structure/B14042962.png)
